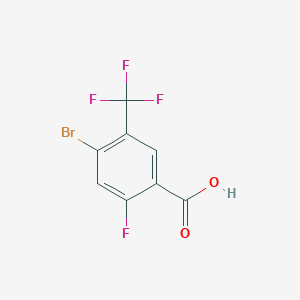

4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Description

Significance of Fluorine and Trifluoromethyl Substituents in Aromatic Systems for Chemical Design

The introduction of fluorine and trifluoromethyl (-CF3) groups into aromatic systems has become a paramount strategy in chemical design, particularly in medicinal chemistry. bohrium.comnbinno.com Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. tandfonline.com Its small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block metabolic oxidation at specific sites. tandfonline.comnih.gov This often leads to improved metabolic stability and enhanced membrane permeability of drug candidates. tandfonline.com

The trifluoromethyl group is particularly valued for its potent electron-withdrawing character and its contribution to increased lipophilicity. nbinno.commdpi.com The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can extend the half-life of a drug. nbinno.com This increased lipophilicity can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution within the body. nbinno.com The trifluoromethyl group can also enhance the binding affinity of a molecule to its biological target through favorable electrostatic and hydrogen bonding interactions. mdpi.com These combined effects make fluorine and trifluoromethyl substituents powerful tools for optimizing the efficacy and pharmacokinetic profiles of bioactive compounds. bohrium.com

Overview of the Research Landscape Surrounding Substituted Benzoic Acids

Substituted benzoic acids are a well-established class of organic compounds with a broad and diverse research landscape. They are fundamental precursors for the industrial synthesis of many organic substances, including dyes, fragrances, and preservatives. annexechem.comwikipedia.org In the laboratory, they are common starting materials for a variety of chemical reactions. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, while the aromatic ring can undergo electrophilic substitution reactions. annexechem.com

Research in this area often focuses on developing novel and efficient synthetic methods for their preparation. researchgate.net For example, various catalytic systems are explored for the selective oxidation of substituted toluenes to the corresponding benzoic acids. Furthermore, substituted benzoic acids are key intermediates in the synthesis of complex pharmaceutical agents. For instance, 4-Bromo-2-fluorobenzoic acid is a documented intermediate in the preparation of enzalutamide (B1683756) and a key intermediate for the drug venetoclax. guidechem.comhsppharma.com The reactivity of the halogen substituents, often bromine or iodine, makes them ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in modern drug discovery.

Positioning of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid within Contemporary Synthetic Chemistry

4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a highly functionalized building block positioned at the intersection of several key areas in contemporary synthetic chemistry. Its structure incorporates multiple reactive sites and modulating groups, making it a valuable intermediate for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

The molecule's utility can be dissected by its constituent parts:

Benzoic Acid Core: Provides a handle for amide bond formation, esterification, or reduction to a benzyl (B1604629) alcohol.

Bromine Atom: Serves as a versatile functional group for a wide array of cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkyne substituents. This is a common strategy for building molecular complexity.

Fluorine Atom: As an ortho-substituent to the carboxylic acid, it can influence the acidity and conformation of the carboxyl group. Its electron-withdrawing nature also activates the aromatic ring for certain substitution reactions.

Trifluoromethyl Group: This group significantly impacts the electronic properties of the aromatic ring, making it more electron-deficient. mdpi.com This property, combined with its lipophilicity and metabolic stability, is highly desirable in the design of bioactive molecules. nbinno.com

Given the functionalities present, 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is an ideal precursor for creating libraries of complex compounds for drug discovery screening. The bromine atom can be readily displaced or used in coupling reactions, while the carboxylic acid can be coupled with various amines or alcohols. The fluorine and trifluoromethyl groups are often incorporated to enhance the biological activity and pharmacokinetic properties of the final target molecules. Its structural motifs are found in various modern pharmaceuticals, positioning it as a sophisticated and valuable intermediate in the synthesis of next-generation chemical entities.

Data Tables

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | C₇H₄BrFO₂ | 219.01 | 208-213 |

| 4-Bromo-2-(trifluoromethyl)benzoic acid | 320-31-0 | C₈H₄BrF₃O₂ | 269.02 | 119.5-125.5 |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 115029-24-8 | C₈H₄F₄O₂ | 208.11 | Not Available |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 | C₈H₆BrFO₂ | 233.03 | Not Available |

| 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | Not Available | C₈H₃BrF₄O₂ | 285.01 | Not Available |

Data sourced from various chemical databases and suppliers. hsppharma.comnih.govnih.govuni.luthermofisher.comnist.gov Melting points can vary based on purity and measurement conditions.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVSCPPCAAVTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Fluoro 5 Trifluoromethyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, the primary disconnections involve the carbon-halogen and carbon-carboxyl bonds.

A logical retrosynthetic strategy involves disconnecting the carboxylic acid group, a transformation known as a functional group interconversion (FGI), leading to 4-bromo-2-fluoro-5-(trifluoromethyl)toluene. deanfrancispress.comyoutube.com This precursor can be synthesized from simpler aromatic systems. Subsequent oxidation of the methyl group would then yield the target benzoic acid. youtube.com

Alternatively, disconnection of the C-Br bond points to 2-fluoro-5-(trifluoromethyl)benzoic acid as a key intermediate. This approach relies on a late-stage electrophilic bromination, where the regioselectivity is controlled by the combined directing effects of the existing fluoro, trifluoromethyl, and carboxyl groups. ias.ac.in

Precursor Compounds and Strategic Starting Materials

The selection of an appropriate starting material is crucial for an efficient synthesis. Depending on the chosen retrosynthetic route, various halogenated toluenes, anilines, or benzoic acid derivatives serve as strategic precursors.

Halogenated toluenes are versatile precursors for benzoic acid synthesis. google.com A common industrial method involves the oxidation of a methyl group on the benzene (B151609) ring to a carboxylic acid. google.comyoutube.com For instance, a suitably substituted toluene (B28343) derivative can be oxidized using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with oxygen in the presence of cobalt or manganese salts. google.comguidechem.com This approach is advantageous as the methyl group can be a stable placeholder while other functionalities are introduced onto the aromatic ring.

Aniline (B41778) derivatives also serve as valuable precursors. The amino group can be converted into a wide range of functionalities through diazotization reactions. For example, a 3-trifluoromethyl-4-bromoaniline can be protected, subjected to further substitution, and then the amino group can be transformed. google.com A Sandmeyer-type reaction could potentially convert a precursor like 2-amino-4-bromo-5-fluorobenzoic acid methyl ester into other functional groups, illustrating the versatility of aniline derivatives in complex syntheses. google.com

Table 1: Examples of Toluene and Aniline-based Precursors

| Precursor Type | Example Compound | Subsequent Transformation |

| Toluene Derivative | 4-bromo-2-fluoro-5-(trifluoromethyl)toluene | Oxidation of methyl group to carboxylic acid |

| Aniline Derivative | 3-Trifluoromethyl-4-bromoaniline | Diazotization followed by functional group introduction |

Utilizing a substituted benzoic acid as the starting material simplifies the synthesis by having the core carboxyl group already in place. researchgate.netpreprints.org A prominent route involves the regioselective bromination of 2-fluoro-5-(trifluoromethyl)benzoic acid. The success of this step hinges on controlling the electrophilic aromatic substitution to favor the desired isomer.

Another strategy involves lithiation. For example, 1,4-dibromo-2,5-difluorobenzene can be selectively lithiated and then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group, forming 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com This highlights how benzoic acid derivatives can be constructed from simpler halogenated benzenes.

Direct and Indirect Functionalization Approaches

The introduction of substituents onto the aromatic ring can be achieved through various functionalization strategies, primarily involving electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. masterorganicchemistry.com In the context of synthesizing 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, the most relevant reaction is bromination. Starting with a precursor like 2-fluoro-5-(trifluoromethyl)benzoic acid, bromination must be directed to the C-4 position. The directing effects of the substituents are crucial:

-F (Fluoro): Ortho-, para-directing and weakly deactivating.

-CF3 (Trifluoromethyl): Meta-directing and strongly deactivating.

-COOH (Carboxyl): Meta-directing and deactivating.

The fluorine atom directs incoming electrophiles to the C-4 (para) and C-6 (ortho) positions. The -CF3 and -COOH groups direct to the C-3 position. The activating, para-directing effect of the fluorine atom typically dominates, making the C-4 position the most likely site for bromination. mdpi.com Reagents like N-Bromosuccinimide (NBS) are often used for such regioselective brominations. guidechem.com

Fluorination is more complex. Direct fluorination of aromatic rings is often aggressive; therefore, the fluorine atom is typically introduced earlier in the synthetic sequence using specialized reagents or via reactions like the Balz-Schiemann reaction on an aniline precursor. google.comtcichemicals.com

Table 2: Key Electrophilic Aromatic Substitution Reactions

| Reaction | Substrate | Reagent Example | Key Challenge |

| Bromination | 2-Fluoro-5-(trifluoromethyl)benzoic acid | N-Bromosuccinimide (NBS) | Achieving high regioselectivity for the C-4 position |

| Fluorination | Aniline Derivative | HBF4, NaNO2 (Balz-Schiemann) | Handling of potentially hazardous reagents |

Nucleophilic aromatic substitution (SNA) is another important pathway, particularly for highly electron-deficient aromatic rings. masterorganicchemistry.com This type of reaction involves a nucleophile replacing a leaving group (like a halogen) on the ring. researchgate.net For an SNAr reaction to proceed, the ring must be activated by strong electron-withdrawing groups (like -NO2 or -CF3) positioned ortho or para to the leaving group. masterorganicchemistry.com

While less direct for the final steps in synthesizing 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, SNAr pathways are crucial for building the necessary precursors. nih.gov For instance, a precursor with a nitro group could undergo nucleophilic displacement by a fluoride (B91410) ion (fluorodenitration) to install the fluoro substituent. beilstein-journals.org The high electronegativity of fluorine makes it an excellent leaving group in some SNAr contexts but also a powerful ring activator, increasing the rate of nucleophilic attack even though the C-F bond itself is strong. masterorganicchemistry.com

Introduction of the Trifluoromethyl Group (e.g., Trifluoromethylation Reactions)

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical step in the synthesis of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid. This functional group significantly influences the compound's chemical and biological properties. Various trifluoromethylation reactions can be employed, often involving radical, nucleophilic, or electrophilic pathways.

A plausible synthetic route involves the trifluoromethylation of a pre-functionalized aromatic precursor, such as a derivative of 4-bromo-2-fluorobenzoic acid. The regioselectivity of this reaction is paramount, as the CF3 group must be installed at the C-5 position. The directing effects of the existing substituents (bromo and fluoro groups) will heavily influence the outcome. The fluoro group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. The carboxylic acid group is a meta-director. Therefore, direct trifluoromethylation of 4-bromo-2-fluorobenzoic acid would likely lead to a mixture of isomers.

A more controlled approach would involve the trifluoromethylation of a precursor where the desired regiochemistry is more readily achieved. For instance, starting with a molecule that already contains the trifluoromethyl group and building the rest of the molecule around it is a common strategy.

Carboxylation and Oxidation Routes for Benzoic Acid Formation

The formation of the carboxylic acid group is another key transformation in the synthesis of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid. Two primary strategies for this are the carboxylation of an organometallic species and the oxidation of a methyl or aldehyde precursor.

Carboxylation of Aryl Halides or Organometallics

This method involves the conversion of an aryl halide into an organometallic reagent, which is then reacted with carbon dioxide to yield the corresponding carboxylic acid. A potential precursor for this route is 1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene.

The synthesis would proceed by selectively forming a Grignard reagent at one of the bromine positions, followed by quenching with solid carbon dioxide (dry ice). The selectivity of the Grignard formation is crucial and can be influenced by the electronic and steric environment of the bromine atoms. The bromine at the 4-position is para to the trifluoromethyl group and meta to the fluorine, while the bromine at the 1-position is ortho to the fluorine and meta to the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group would likely make the para-bromine more susceptible to metallation.

A representative procedure for a similar transformation, the carboxylation of 1,4-dibromo-2,5-difluorobenzene, involves the slow addition of n-butyllithium to a solution of the aryl halide in diethyl ether at low temperatures (-78 °C), followed by the addition of dry ice. chemicalbook.com This approach could be adapted for 1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene.

Table 1: Representative Conditions for Carboxylation of an Aryl Halide

| Parameter | Condition |

| Starting Material | 1,4-dibromo-2,5-difluorobenzene |

| Reagent | n-butyllithium |

| Carbon Source | Carbon Dioxide (dry ice) |

| Solvent | Diethyl ether |

| Temperature | -78 °C to room temperature |

| Yield | 97% |

Data adapted from a similar synthesis. chemicalbook.com

Oxidation of Methyl or Aldehyde Precursors

An alternative and often high-yielding route to the benzoic acid is the oxidation of a corresponding toluene or benzaldehyde derivative. For the synthesis of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, this would involve the oxidation of 4-bromo-2-fluoro-5-(trifluoromethyl)toluene or 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.

The oxidation of substituted toluenes can be achieved using strong oxidizing agents such as potassium permanganate or through catalytic oxidation. A relevant example is the synthesis of 4-bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene. This reaction is carried out using oxygen in the presence of a cobalt(II) acetate and sodium bromide catalyst system in acetic acid at elevated temperature and pressure. chemicalbook.com This method is considered a form of "green chemistry" and provides a high yield of the desired product. chemicalbook.com

Table 2: Conditions for the Catalytic Oxidation of a Substituted Toluene

| Parameter | Condition |

| Starting Material | 2-fluoro-4-bromotoluene |

| Oxidant | Oxygen |

| Catalyst System | Cobalt(II) diacetate tetrahydrate, Sodium bromide, 2,2'-azobis(isobutyronitrile) |

| Solvent | Acetic acid |

| Temperature | 130 °C |

| Pressure | 1.2 MPa |

| Yield | 88% |

Data for the synthesis of 4-bromo-2-fluorobenzoic acid. chemicalbook.com

The precursor, 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, is also a viable starting material for oxidation to the carboxylic acid.

Regioselective Synthesis Considerations

Achieving the correct substitution pattern in 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a significant synthetic challenge. The directing effects of the substituents on the aromatic ring during electrophilic substitution reactions must be carefully considered.

Fluoro group (-F): A weakly activating, ortho-, para-director.

Bromo group (-Br): A deactivating, ortho-, para-director.

Trifluoromethyl group (-CF3): A strongly deactivating, meta-director.

Carboxyl group (-COOH): A deactivating, meta-director.

Given these directing effects, a synthetic strategy that relies on sequential electrophilic aromatic substitution on a simple benzene ring would be difficult to control and likely result in a mixture of isomers. Therefore, a more regioselective approach is necessary, often involving the use of starting materials that already possess the desired substitution pattern or can be selectively functionalized.

For example, if starting with a molecule that contains the fluoro and trifluoromethyl groups, the position of subsequent bromination would be directed by these groups. The fluorine atom directs ortho and para, while the trifluoromethyl group directs meta. This can lead to a complex mixture of products. A more robust strategy often involves building the molecule through a series of reactions where the regioselectivity is controlled by the reaction mechanism rather than just the inherent directing effects of the substituents, such as through the use of organometallic intermediates or pre-functionalized starting materials.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid while minimizing byproducts and ensuring scalability. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

In the context of the carboxylation of an aryl halide via a Grignard reagent, critical factors to control include:

Temperature: The formation of the Grignard reagent is often initiated at room temperature but may require cooling to control exothermic reactions and prevent side reactions. The subsequent carboxylation is typically performed at low temperatures to minimize the formation of byproducts.

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential for the formation and stability of Grignard reagents.

Purity of Reagents: The magnesium and the aryl halide must be pure and the reaction must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.

For the oxidation of a methyl precursor , optimization would focus on:

Catalyst Loading: The concentrations of the cobalt salt and sodium bromide catalyst are critical for achieving high conversion and selectivity.

Oxygen Pressure: The pressure of oxygen can influence the reaction rate and the extent of oxidation.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion of the starting material without significant degradation of the product.

Process development for the synthesis of fluorinated benzoic acids often involves exploring different catalyst systems, evaluating the cost and availability of starting materials, and developing efficient purification methods. The goal is to develop a robust and economically viable process for the large-scale production of the target compound.

Chemical Transformations and Reaction Pathways of 4 Bromo 2 Fluoro 5 Trifluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The conversion of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid to its corresponding esters is a fundamental transformation. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. A common and effective method for synthesizing esters from benzoic acids is the use of thionyl chloride to first form the more reactive acyl chloride, which then readily reacts with an alcohol. For instance, the reaction of a similar compound, 5-bromo-2,4-difluorobenzoic acid, with methanol (B129727) and thionyl chloride at 65°C yields the methyl ester. chemicalbook.com This methodology is broadly applicable to 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid for the preparation of various alkyl and aryl esters. The resulting esters, such as methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate, are important intermediates in the synthesis of more complex molecules. avantorsciences.com

Table 1: Examples of Esterification Reactions Click on a row to view more details about the reaction.

General Esterification Reaction

Reactants: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, Alcohol (e.g., Methanol, Ethanol) Reagents/Catalysts: Strong acid (e.g., H₂SO₄) or Thionyl chloride (SOCl₂) Product: Corresponding alkyl ester

Synthesis of Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate

Reactants: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, Methanol Reagents: Thionyl chloride Conditions: Elevated temperature (e.g., 65°C) Product: Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate

The carboxylic acid functionality can be readily converted to an amide group, which is a prevalent feature in many biologically active compounds. nih.gov This transformation can be accomplished through several synthetic routes. One common approach involves the activation of the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of an amine. chemicalbook.com Another method is the conversion of the carboxylic acid to its acyl chloride, which then reacts with an amine to form the amide. researchgate.net Direct amidation can also be achieved using catalysts like titanium tetrafluoride, which facilitates the reaction between the carboxylic acid and an amine under reflux conditions. researchgate.net These methods allow for the synthesis of a diverse range of primary, secondary, and tertiary amides from 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.

Table 2: Common Amidation Methods Click on a row to learn more about each method.

Using Coupling Agents

Reagents: EDCI, HOBt, Amine Solvent: DMF or Dichloromethane Conditions: Room temperature Key Feature: Mild conditions suitable for a wide range of amines.

Via Acyl Chloride

Intermediate: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride Reagent: Amine Conditions: Typically in the presence of a base to neutralize the HCl byproduct. Key Feature: Highly reactive intermediate ensures high conversion.

Catalytic Direct Amidation

Catalyst: Titanium tetrafluoride (TiF₄) Reactants: Carboxylic acid, Amine Conditions: Reflux Key Feature: Avoids the need for stoichiometric activating agents.

The conversion of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid to its corresponding acyl halide, typically the acyl chloride, is a crucial step for accessing a variety of other functional groups. The most common reagent for this transformation is thionyl chloride (SOCl₂), which effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. doubtnut.comgoogle.com Other chlorinating agents like oxalyl chloride can also be employed. The resulting 4-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is a highly reactive intermediate. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively. smolecule.com For example, 4-(trifluoromethyl)benzoyl chloride undergoes Suzuki-type coupling reactions with phenylboronic acid. sigmaaldrich.com

The removal of the carboxylic acid group, known as decarboxylation, from substituted benzoic acids is generally a challenging reaction that often requires harsh conditions, such as high temperatures. The thermal stability of benzoic acid derivatives is influenced by the nature and position of the substituents on the aromatic ring. acs.org Electron-withdrawing groups, like the trifluoromethyl group in the target molecule, can impact the electronic environment of the carboxylate, but typically, decarboxylation of simple benzoic acids is not a facile process. nih.gov More specialized methods, such as photoinduced radical decarboxylation, have been developed for certain aromatic carboxylic acids, but these are not universally applicable. nih.gov The decarboxylation of ortho-substituted benzoic acids can sometimes proceed through specific mechanisms involving intramolecular interactions. researchgate.net

The carboxylic acid group of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid can be reduced to a primary alcohol, yielding (4-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. doubtnut.comquora.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. quora.com An alternative, two-step approach involves the conversion of the carboxylic acid to its more reactive acyl chloride or ester derivative, which can then be reduced to the alcohol using milder reducing agents or catalytic hydrogenation. youtube.com Catalytic hydrogenation of benzoic acid to benzyl (B1604629) alcohol has been achieved using specific catalysts like platinum on tin oxide under mild conditions. manchester.ac.uk

Reactivity of the Aromatic Halogens (Bromine and Fluorine)

The presence of two different halogen atoms on the aromatic ring, along with the strongly electron-withdrawing trifluoromethyl group, sets the stage for selective transformations via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. For SNAr to occur, the ring must be activated by electron-withdrawing groups, a condition that is met in 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid due to the trifluoromethyl and carboxylic acid groups. libretexts.org In SNAr, fluoride (B91410) is typically a better leaving group than bromide because the rate-determining step is the initial attack of the nucleophile, which is favored on the carbon attached to the more electronegative fluorine atom. youtube.comyoutube.com Therefore, nucleophilic attack is expected to preferentially occur at the C-2 position, displacing the fluorine atom.

Conversely, in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the reactivity of the halogens is reversed. The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, and the C-Br bond is significantly more reactive than the C-F bond in this step. uzh.chacs.org Thus, cross-coupling reactions would be expected to occur selectively at the C-4 position, leaving the fluorine atom intact. This differential reactivity allows for the sequential functionalization of the aromatic ring, making 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid a versatile substrate for the synthesis of complex, highly substituted aromatic compounds.

Table 3: Reactivity of Aromatic Halogens Explore the different reaction types and their selectivity.

Nucleophilic Aromatic Substitution (SNAr)

Favored Leaving Group: Fluorine Position of Reaction: C-2 Activating Groups: -COOH, -CF₃ Mechanism: Addition-elimination

Palladium-Catalyzed Cross-Coupling

Favored Leaving Group: Bromine Position of Reaction: C-4 Common Reactions: Suzuki, Heck, Sonogashira Mechanism: Involves oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the C4 position of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. In the case of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond under typical palladium catalysis conditions. The reaction involves the coupling of the aryl bromide with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. nih.gov This demonstrates the feasibility of selectively coupling at the C-Br bond in the presence of a trifluoromethyl group. The general versatility of this reaction has been shown in the preparation of different fluorinated biphenyl (B1667301) derivatives. ugr.esmdpi.com

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product Type |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-2-fluoro-5-(trifluoromethyl)benzoic acid |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | Vinylboronic acid | Pd catalyst, Base | 4-Vinyl-2-fluoro-5-(trifluoromethyl)benzoic acid |

The Heck reaction is another key palladium-catalyzed process that involves the reaction of an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the reaction with 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid would selectively occur at the C-Br bond. This allows for the introduction of various alkenyl groups at the C4 position. The reaction typically employs a palladium catalyst, a base, and is tolerant of the other functional groups on the aromatic ring. While direct examples with this specific benzoic acid are not prevalent, the Heck reaction is widely used for aryl bromides bearing electron-withdrawing groups. mdpi.com

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Product Type |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | Styrene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Fluoro-4-styryl-5-(trifluoromethyl)benzoic acid |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | Acrylate ester | Pd catalyst, Base | 2-Fluoro-4-(alkoxycarbonylvinyl)-5-(trifluoromethyl)benzoic acid |

Nucleophilic Aromatic Substitution of Halogens (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, particularly involving the fluorine atom. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the position of the leaving group relative to electron-withdrawing substituents.

In this molecule, both the trifluoromethyl group (-CF₃) and the carboxylic acid group (-COOH) are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at C2 is positioned ortho to the carboxylic acid and para to the trifluoromethyl group. This positioning allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance, making the fluorine an excellent leaving group in SNAr reactions. stackexchange.com In contrast, the bromine atom at C4 is meta to the carboxylic acid, offering less resonance stabilization for a nucleophilic attack at that position. Therefore, nucleophilic attack is highly favored at the C2 position, leading to the displacement of the fluoride ion. researchgate.net

A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be employed to displace the fluorine atom, providing a direct route to a range of 2-substituted benzoic acid derivatives.

| Nucleophile (Nu⁻) | Product |

| RO⁻ (Alkoxide) | 4-Bromo-2-alkoxy-5-(trifluoromethyl)benzoic acid |

| RS⁻ (Thiolate) | 4-Bromo-2-(alkylthio)-5-(trifluoromethyl)benzoic acid |

| R₂NH (Amine) | 4-Bromo-2-(dialkylamino)-5-(trifluoromethyl)benzoic acid |

Metalation and Lithiation Strategies

Metalation, particularly lithiation, offers another avenue for the functionalization of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid. Two primary pathways can be considered: directed ortho-metalation (DoM) and lithium-halogen exchange.

Directed ortho-metalation (DoM) is guided by the carboxylic acid group, which, after deprotonation by a strong lithium base (e.g., n-butyllithium), directs the lithiation to the adjacent C3 position. baranlab.orguwindsor.ca This process would form a dilithio species that can then react with various electrophiles to introduce a substituent at the C3 position.

Lithium-halogen exchange is a competing reaction where the strong lithium base reacts with the C-Br bond, which is generally faster than deprotonation of an aromatic C-H bond. princeton.edu This would result in the formation of an aryllithium species at the C4 position. The resulting organolithium intermediate can then be quenched with an electrophile to introduce a new group at the C4 position.

The outcome of the reaction is dependent on the specific base used, the solvent, and the reaction temperature. For aryl bromides, lithium-halogen exchange is often a very fast process. reddit.com The presence of multiple electron-withdrawing groups can also influence the acidity of the C-H bond at C3, affecting the rate of DoM. Careful optimization of reaction conditions is necessary to selectively achieve one transformation over the other.

| Reaction Pathway | Reagent | Intermediate | Product after Electrophilic Quench (E⁺) |

| Directed ortho-metalation | 2 equiv. R-Li | 3-Lithio-4-bromo-2-fluoro-5-(trifluoromethyl)benzoate | 3-E-4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |

| Lithium-halogen exchange | 1 equiv. R-Li | 4-Lithio-2-fluoro-5-(trifluoromethyl)benzoate | 4-E-2-Fluoro-5-(trifluoromethyl)benzoic acid |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. In 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, the -CF₃ group is generally unreactive under standard organic synthesis conditions, including those used for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution on the aromatic ring.

Transformations of the trifluoromethyl group typically require harsh reaction conditions, such as treatment with strong Lewis acids or superacids, which can lead to hydrolysis to a carboxylic acid group. nih.gov However, such conditions would likely affect other functional groups present in the molecule. While some specialized methods exist for the transformation of aromatic trifluoromethyl groups, they often require specific neighboring functional groups that are not present in this compound. Therefore, for most synthetic applications, the trifluoromethyl group in 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid can be considered a stable and inert substituent.

Derivatization Strategies for Structural Modification

The carboxylic acid functional group in 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a prime site for derivatization, allowing for a wide range of structural modifications. Standard organic transformations can be applied to convert the carboxylic acid into other functional groups, which can alter the compound's physical properties and biological activity.

Common derivatization strategies include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst or with a coupling agent yields the corresponding ester.

Amidation: Reaction with an amine, typically activated by a coupling agent (e.g., DCC, EDC), produces an amide.

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which can then be used to form esters, amides, and other acyl derivatives.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

These derivatization reactions provide access to a library of compounds with modified properties, which is particularly useful in medicinal chemistry and materials science.

| Derivatization Reaction | Reagent(s) | Product Functional Group |

| Esterification | R-OH, H⁺ | Ester (-COOR) |

| Amidation | R₂NH, Coupling Agent | Amide (-CONR₂) |

| Acyl Halide Formation | SOCl₂ | Acyl Chloride (-COCl) |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) |

Role As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Construction of Novel Aromatic and Heteroaromatic Scaffolds

The specific arrangement of substituents on the 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid scaffold makes it an ideal starting material for creating diverse and complex aromatic and heteroaromatic structures. The electron-withdrawing nature of the fluorine, trifluoromethyl, and carboxyl groups, combined with the synthetically versatile bromine atom, allows for a wide range of chemical transformations.

The compound is an excellent precursor for polyfunctionalized benzene (B151609) derivatives due to the distinct reactivity of its functional groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups at the C4 position. rsc.orgguidechem.com

The carboxylic acid group can be readily converted into esters, amides, or acyl chlorides, providing a gateway for further functionalization. ossila.com The fluorine atom and the trifluoromethyl group strongly influence the acidity and electronic properties of the molecule, which can direct further electrophilic or nucleophilic aromatic substitution reactions if desired, although the ring is generally deactivated towards electrophilic attack. mdpi.com This multi-handle approach allows for a programmed and regioselective synthesis of tetra-substituted aromatic compounds, which are valuable scaffolds in materials science and medicinal chemistry. rsc.org

Table 1: Potential Reactions for Functionalization

| Functional Group | Reaction Type | Potential Modifications |

|---|---|---|

| Bromine (Br) | Palladium-catalyzed cross-coupling | Introduction of aryl, vinyl, alkynyl, or amino groups |

| Carboxylic Acid (COOH) | Acyl substitution | Formation of amides, esters, acyl halides |

4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a key starting material for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. The ortho-positioning of the fluorine and carboxylic acid groups, along with the bromine atom, can be strategically utilized in cyclization reactions to build adjacent rings.

For instance, related bromo-fluorobenzoic acids are used to prepare complex heterocyclic structures like indoloquinoxalines. guidechem.com In a typical synthetic strategy, the carboxylic acid is first converted to an amide, and then intramolecular or intermolecular reactions involving the displacement of the fluorine or transformations at the bromine-substituted carbon are used to construct the new heterocyclic ring. Building blocks with similar substitution patterns, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed in the solid-phase synthesis of various nitrogen-containing fused heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This demonstrates the broad utility of this class of compounds in generating diverse heterocyclic libraries for drug discovery. nih.gov

Applications in Medicinal Chemistry Research (as a building block)

In medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely used strategy to enhance their pharmacological profiles. mdpi.comdigitellinc.commdpi.com 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block in this context, providing a trifluoromethylated and fluorinated scaffold that can improve metabolic stability, binding affinity, and lipophilicity. mdpi.commdpi.comchemimpex.com

The rigid, poly-substituted nature of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid makes it an ideal scaffold for the design of ligands aimed at specific biological targets. The term "orthogonally-substituted" refers to the presence of multiple functional groups that can be modified independently of one another. rsc.org This allows medicinal chemists to systematically synthesize a library of related compounds, or analogues, by varying the substituents at the bromine and carboxylic acid positions.

By generating a series of analogues based on this core scaffold, researchers can explore the structure-activity relationship (SAR) of a compound series to optimize binding to a target protein or enzyme. For example, tetrasubstituted aromatics derived from similar starting materials have been used to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. rsc.org

The trifluoromethyl (CF₃) group is a key feature of many modern pharmaceuticals. mdpi.com Its incorporation can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com Furthermore, the high electronegativity of the CF₃ group can modulate the acidity of nearby functional groups and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) with a biological target, often leading to increased potency. mdpi.commdpi.com

This building block has been utilized in the synthesis of intermediates for several important drugs. For example, the closely related 4-bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of the anti-cancer drugs enzalutamide (B1683756) and venetoclax. guidechem.comguidechem.com The presence of the fluorinated groups in these molecules is critical to their efficacy and pharmacokinetic properties. The 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid scaffold offers an even greater degree of fluorination, making it an attractive choice for developing next-generation bioactive compounds.

Table 2: Influence of Fluorine-Containing Groups in Bioactive Compounds

| Property | Effect of -F and -CF₃ Groups | Reference |

|---|---|---|

| Metabolic Stability | Increased, due to the strength of the C-F bond, blocking metabolic hotspots. | mdpi.com |

| Lipophilicity | Generally increased, which can improve membrane permeability and cell uptake. | mdpi.commdpi.com |

| Binding Affinity | Can be enhanced through favorable electronic and hydrophobic interactions with the target. | ossila.commdpi.com |

| Acidity/Basicity | Can alter the pKa of nearby functional groups, affecting ionization state and solubility. | mdpi.com |

The unique electronic and steric properties imparted by the fluorine and trifluoromethyl substituents make this benzoic acid derivative a valuable precursor for enzyme inhibitors and modulators. These groups can occupy specific pockets within an enzyme's active site, leading to potent and selective inhibition.

Research on structurally analogous compounds has demonstrated this utility. For instance, scaffolds derived from substituted bromo-fluorobenzaldehydes have been successfully converted into potent EGFR kinase inhibitors. rsc.org Similarly, a related building block, 3-fluoro-5-(trifluoromethyl)benzoic acid, was used to cap an oligothiophene-based molecule that acts as a fusion inhibitor of the influenza A virus. ossila.com The development of venetoclax, a B-cell lymphoma 2 (Bcl-2) protein inhibitor, from a 4-bromo-2-fluorobenzoic acid intermediate further underscores the importance of such scaffolds in creating modulators of protein-protein interactions. guidechem.com The 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid structure provides a foundation for designing novel inhibitors and modulators with potentially superior pharmacological properties.

Applications in Agrochemical and Materials Science Research

4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid serves as a highly valuable and versatile intermediate in advanced organic synthesis, primarily due to its unique substitution pattern. The presence of a carboxylic acid group for derivatization, a bromine atom for cross-coupling reactions, and electron-withdrawing fluorine and trifluoromethyl groups provides a scaffold for constructing complex molecules with specific biological or material properties. Its utility is most prominently documented in the agrochemical sector, with emerging potential in materials science.

Development of Crop Protection Agents

The most significant and well-documented application of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is as a key building block in the synthesis of novel herbicides. The specific arrangement of its functional groups allows for its incorporation into larger, more complex molecules that exhibit potent herbicidal activity.

Research findings, primarily detailed in patent literature, demonstrate that this benzoic acid derivative is a crucial starting material for producing a range of pyridine (B92270) and pyrimidine-based herbicides. In these synthetic pathways, the carboxylic acid group is typically converted into an amide, linking the fluorinated phenyl ring to the herbicidally active heterocyclic core. The bromo, fluoro, and trifluoromethyl substituents on the phenyl ring are critical for modulating the molecule's biological activity, uptake by plants, and metabolic stability, ultimately enhancing its effectiveness as a crop protection agent.

For instance, the compound is used to synthesize substituted 2-(pyridin-2-yl)benzoic acid derivatives, which have shown efficacy as herbicides. The synthesis involves coupling the 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid core with a suitably functionalized pyridine molecule.

Table 1: Examples of Herbicidal Compounds Synthesized from 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

| Intermediate Compound | Final Herbicidal Derivative Structure | Patent Reference |

|---|---|---|

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | WO2017162629A1 |

Synthesis of Functional Materials with Enhanced Properties

While the predominant application of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is in the agrochemical field, its molecular architecture suggests potential for use in materials science. The high electronegativity and stability of the C-F bond, coupled with the bulkiness of the trifluoromethyl group, can impart desirable properties to polymers and other functional materials. These properties can include enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

The presence of the bromine atom provides a reactive site for polymerization or modification of material surfaces through various cross-coupling reactions. The carboxylic acid group can be used to create polyester (B1180765) or polyamide linkages, incorporating the fluorinated aromatic unit into a polymer backbone.

However, based on available scientific and patent literature, the synthesis of functional materials from 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is not as extensively explored or documented as its role in agrochemicals. While the structural motifs are promising for creating specialty polymers or coatings with enhanced properties, detailed research findings on such specific applications are not widely reported. Its potential in this area remains a subject for future research and development.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Fluoro 5 Trifluoromethyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling constants would be influenced by the surrounding electron-withdrawing groups (bromo, fluoro, and trifluoromethyl) and the carboxylic acid group. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other proton would also exhibit splitting based on its coupling partners.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals, one for each carbon atom in the molecule, unless accidental equivalence occurs. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon of the carboxylic acid group would appear at the downfield end of the spectrum. The carbons attached to the fluorine and trifluoromethyl groups would show characteristic splitting patterns (C-F and C-CF₃ coupling).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show two distinct resonances: one for the fluorine atom directly attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and any observed coupling between the two different fluorine environments would provide valuable structural information.

Table 1: Predicted NMR Data for 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid (Note: This table is a representation of expected data and is not based on experimental results.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J/Hz) |

| ¹H (H-3) | 7.8 - 8.2 | d | |

| ¹H (H-6) | 7.5 - 7.9 | d | |

| ¹³C (C=O) | 165 - 170 | s | |

| ¹³C (C-CF₃) | 120 - 125 (q) | q | |

| ¹³C (CF₃) | 122 - 126 (q) | q | |

| ¹⁹F (Ar-F) | -110 to -130 | s | |

| ¹⁹F (CF₃) | -60 to -65 | s |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), C-F stretching vibrations, C-Br stretching vibrations, and vibrations associated with the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations would likely produce strong signals. The symmetric stretching vibrations of non-polar bonds would be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid (Note: This table is a representation of expected data and is not based on experimental results.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H (Carboxylic Acid) | 2800-3300 (broad) | IR |

| C=O (Carboxylic Acid) | 1680-1720 | IR, Raman |

| C-F (Aromatic) | 1100-1300 | IR |

| C-CF₃ | 1100-1200 | IR |

| C-Br | 500-600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural confirmation. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) would be expected. The fragmentation pattern would likely involve the loss of the carboxylic acid group, halogen atoms, and the trifluoromethyl group.

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Fluoro 5 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation. researchgate.netresearchgate.net

The process begins with geometry optimization, where the calculation iteratively adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. This yields precise predictions of bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the C-C, C-H, C-F, C-Br, and C=O bond lengths, as well as the angles defining the orientation of the carboxylic acid and trifluoromethyl groups relative to the benzene (B151609) ring.

Once the geometry is optimized, various electronic properties can be calculated. The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP) map, which identifies regions of positive and negative electrostatic potential. In 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, the electronegative oxygen, fluorine, and bromine atoms are expected to create regions of negative potential (electron-rich, susceptible to electrophilic attack), while the hydrogen atom of the carboxyl group and the areas around the carbon atoms would show positive potential (electron-poor, susceptible to nucleophilic attack).

Furthermore, Frontier Molecular Orbital (FMO) analysis is critical. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.89 Å |

| C-F (ring) | ~1.35 Å | |

| C-CF₃ | ~1.51 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | C-C-Br | ~121° |

| C-C-F | ~119° | |

| O=C-O | ~123° |

Note: These values are illustrative and based on typical results for similar halogenated and trifluoromethylated benzoic acids.

Prediction of Reactivity and Reaction Mechanisms

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile. The local reactivity can be predicted using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack on an atom-by-atom basis.

Computational methods are also invaluable for elucidating reaction mechanisms. researchgate.net By mapping the entire reaction pathway, including the structures of reactants, transition states, and products, chemists can understand the energetic barriers and feasibility of a proposed mechanism. For reactions involving 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, such as nucleophilic aromatic substitution or reactions at the carboxylic acid group, computational analysis can identify the most favorable pathway and predict reaction rates. montclair.edu

Table 2: Illustrative Global Reactivity Descriptors (Calculated from Theoretical HOMO/LUMO Energies)

| Descriptor | Formula | Illustrative Value (eV) |

| EHOMO | - | -7.5 |

| ELUMO | - | -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.0 |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 |

| Electronegativity (χ) | (I + A) / 2 | 4.5 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.375 |

Note: These values are hypothetical and serve to illustrate the application of these concepts.

Conformational Analysis and Intermolecular Interactions

The presence of the rotatable carboxylic acid group means that 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid can exist in different spatial arrangements or conformations. Conformational analysis involves identifying these stable conformers and determining their relative energies. The primary conformational variation arises from the rotation around the C-C bond connecting the carboxyl group to the phenyl ring.

Studies on similar substituted benzoic acids and benzaldehydes show that planar conformers are often the most stable. rsc.org The orientation of the C=O and O-H bonds of the carboxyl group relative to the adjacent fluorine atom would be of particular interest. Intramolecular hydrogen bonding between the carboxylic proton and the ortho-fluoro substituent could potentially stabilize one conformer over another.

In the solid state or in solution, intermolecular interactions play a crucial role in determining the molecular arrangement. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers. Furthermore, the bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. The trifluoromethyl and fluoro groups can also engage in dipole-dipole and other van der Waals interactions, influencing the crystal packing and physical properties of the compound. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives in Synthetic Design Context

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used extensively in drug discovery and materials science to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov A QSAR model is a mathematical equation that relates variations in molecular features (descriptors) to changes in activity.

In the context of designing derivatives of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, a QSAR study would proceed as follows:

Dataset Assembly: A series of derivatives would be synthesized where specific parts of the parent molecule are systematically modified (e.g., replacing the bromine with other halogens, altering the position of substituents). The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a model that finds the best correlation between a subset of descriptors and the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once a validated QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources in the design and optimization process. researchgate.net

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid and related compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. dovepress.comscienmag.com Traditional methods for producing fluorinated aromatics often rely on hazardous reagents and harsh conditions, such as the Balz–Schiemann reaction, which involves potentially explosive diazonium salts. dovepress.com Emerging research seeks to replace these with more benign and efficient alternatives.

Key green chemistry strategies applicable to this compound's synthesis include:

Mechanochemistry: A solid-state mechanochemical protocol for aromatic nucleophilic fluorination has been developed that eliminates the need for toxic, high-boiling point solvents like DMSO. rsc.org This approach, using a cost-effective combination of potassium fluoride (B91410) and quaternary ammonium (B1175870) salts, could be adapted for fluorination steps, significantly reducing solvent waste and energy consumption. rsc.org

Flow Chemistry: Continuous-flow reactors offer enhanced safety and control, particularly for hazardous reactions common in fluorination chemistry. pharmtech.combeilstein-journals.org By minimizing the volume of reagents reacting at any given time, flow chemistry reduces the risks associated with toxic and corrosive substances. pharmtech.comnih.gov This technology is a natural fit for fluorination and trifluoromethylation, providing routes to complex molecules with greater efficiency and safety. pharmtech.com

Photocatalysis: Visible-light photocatalysis represents a powerful tool for conducting reactions under mild conditions, reducing energy usage and avoiding harsh reagents. mdpi.comnih.gov Methods for the aerobic photooxidation of aromatic methyl groups to carboxylic acids using catalytic hydrobromic acid under UV irradiation present a green alternative to heavy metal oxidants. organic-chemistry.org Such principles could be applied to the synthesis of the benzoic acid moiety.

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Research Finding |

|---|---|---|

| Mechanochemistry | Eliminates toxic, high-boiling solvents and simplifies purification. | Solid-state nucleophilic aromatic fluorination can be achieved efficiently without solvents like DMSO. rsc.org |

| Flow Chemistry | Improves safety when handling hazardous fluorinating reagents; enhances reaction control and efficiency. | Flow reactors are ideal for managing toxic reagents and improving mass/energy transfer in fluorination processes. pharmtech.combeilstein-journals.org |

| Photocatalysis | Enables reactions under mild, ambient conditions, reducing energy consumption and byproducts. | Visible-light methods can drive trifluoromethylation and halogenation with high selectivity and functional group tolerance. mdpi.comnih.gov |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of novel compounds in drug discovery and materials science is driving the integration of chemical processes into automated platforms. Flow chemistry is a cornerstone of this evolution, enabling multi-step, automated syntheses of active pharmaceutical ingredients (APIs). nih.gov

For a molecule like 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, automated synthesis offers several advantages. Flow microreactors provide precise control over reaction parameters, which is crucial for managing the often-exothermic and sensitive reactions involved in synthesizing poly-functionalized aromatics. beilstein-journals.org Automated platforms, such as the GE TracerLab FX synthesis modules used for producing ¹¹C-labeled carboxylic acids via carbonylation, demonstrate the feasibility of automating complex reactions on aromatic scaffolds. nih.gov The modular nature of these systems allows for the sequential execution of reaction, purification, and analysis steps, facilitating high-throughput screening and library generation. nih.gov The synthesis of this specific benzoic acid could be adapted to such platforms, enabling on-demand production and rapid derivatization for research purposes.

Exploration of Novel Catalytic Transformations

The functional groups of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid provide multiple handles for advanced catalytic transformations, allowing for its elaboration into more complex structures. Modern catalysis offers powerful tools to selectively modify the molecule at its various reactive sites.

C–Br Bond Functionalization: The bromo substituent is an ideal anchor for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and amidation are well-established for aryl bromides and could be used to form new carbon-carbon or carbon-nitrogen bonds at the C-4 position. nih.govresearchgate.net The challenge in polyhalogenated systems is achieving site-selectivity, which can often be controlled by steric, electronic, or ligand-based strategies. nih.gov

C–H Activation: A frontier in synthetic chemistry is the direct functionalization of C–H bonds. rsc.org For benzoic acid derivatives, transition-metal catalysis can enable regioselective C–H activation. mdpi.com While ortho-directing effects of the carboxylic acid group are common, recent methods have achieved meta-C–H halogenation of benzoic acids using palladium catalysis, suggesting that novel reactivity at the C-6 position of the target molecule could be unlocked. rsc.org

Carboxylic Acid Group Transformation: The carboxylic acid itself can be a substrate for novel reactions. For instance, visible-light photocatalysis can facilitate decarboxylative halogenation, providing a pathway to replace the -COOH group with another halogen if desired. mdpi.com

Trifluoromethyl Group Modification: Even the highly stable trifluoromethyl group is becoming a target for catalytic transformation. Recent advances in photoredox catalysis have enabled the selective C–F activation of trifluoromethyl groups to generate difluoromethyl radicals. nih.gov This cutting-edge technique could allow for the defluoroalkylation or hydrodefluorination of the -CF₃ group, opening up synthetic pathways to valuable difluoromethylene-containing compounds. nih.gov

| Reactive Site | Catalytic Transformation | Potential Outcome |

|---|---|---|

| C-Br Bond | Palladium-Catalyzed Cross-Coupling | Formation of new C-C, C-N, or C-O bonds. nih.gov |

| Aromatic C-H Bonds | Transition-Metal-Catalyzed C-H Activation | Direct functionalization at positions not easily accessed by classical methods. rsc.org |

| Carboxylic Acid (-COOH) | Photocatalytic Decarboxylation | Replacement of the carboxylic acid with other functional groups. mdpi.com |

| Trifluoromethyl (-CF₃) | Photocatalytic C-F Activation | Conversion to difluoromethyl radicals for further functionalization. nih.gov |

Development of Advanced Functional Materials Based on the Compound

The incorporation of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physical and electronic properties, making them valuable components in advanced materials. wechemglobal.com 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a promising candidate as a building block for materials with tailored functionalities.

Fluorinated Polymers: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. researchgate.netnih.gov The subject compound could serve as a monomer, introduced into polyesters or polyamides via its carboxylic acid group. The resulting polymers would benefit from the properties conferred by the fluorinated aromatic ring, such as low surface energy, hydrophobicity, and stability, making them suitable for specialized coatings or durable materials. researchgate.net

Liquid Crystals: Polyfluorinated aromatic compounds are widely used in liquid crystal displays (LCDs). mdpi.com The introduction of fluorine atoms can modify the dielectric anisotropy, viscosity, and clearing points of liquid crystal mixtures. The rigid, polar structure of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid makes it a potential component or dopant in liquid crystal formulations to fine-tune their electro-optical properties.

Organic Electronics: In conjugated polymers for organic electronics, fluorination is a key strategy to lower the frontier molecular orbital (HOMO/LUMO) energy levels, which can improve charge transport and ambient stability. nih.gov The strong electron-withdrawing nature of the F and CF₃ groups in the target molecule makes it an attractive building block for creating electron-deficient units in polymers for applications in organic field-effect transistors (OFETs) and organic solar cells. nih.gov

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, and how do substituents influence reaction conditions?

Methodological Answer:

The synthesis typically involves halogenation and functional group interconversion. For example:

- Halogenation: Bromine and fluorine substituents can be introduced via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂/FeBr₃ for bromination and HF-pyridine for fluorination).

- Trifluoromethylation: The trifluoromethyl group is often introduced via cross-coupling reactions (e.g., using CF₃Cu reagents) or radical trifluoromethylation.

Substituent Effects: - The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing subsequent substitutions to specific positions.

- Bromine and fluorine increase steric hindrance, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures for Suzuki-Miyaura couplings .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- HPLC-MS: Validates purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts) .

- NMR Spectroscopy:

- X-ray Crystallography: Confirms molecular geometry, particularly steric effects from bromine and trifluoromethyl groups .

Advanced: How can computational methods predict the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to target enzymes (e.g., microbial leucyl-tRNA synthetase). The trifluoromethyl group enhances binding via hydrophobic interactions, while bromine may sterically hinder non-specific binding .

- QSAR Modeling: Correlates substituent electronic parameters (Hammett σ constants) with activity. For example, electron-withdrawing groups (CF₃, Br) increase acidity (pKa ~2.5), enhancing bioavailability .

Advanced: How to resolve contradictions in spectroscopic data for halogenated benzoic acids?

Methodological Answer:

- Isotopic Pattern Analysis: Bromine (²⁷.9% ) produces a doublet in mass spectra, distinguishing it from chlorine.

- Decoupling Experiments: In - heteronuclear correlation (HETCOR) NMR, decoupling clarifies splitting artifacts caused by fluorine coupling .

- Control Reactions: Synthesize reference compounds (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid) to benchmark spectral data .

Advanced: Designing enzyme inhibitors using this compound as a core structure – what strategies mitigate metabolic instability?

Methodological Answer:

- Bioisosteric Replacement: Replace the carboxylic acid (-COOH) with a tetrazole or acyl sulfonamide to reduce pH-dependent ionization while retaining hydrogen-bonding capacity.

- Prodrug Derivatization: Esterify the -COOH group (e.g., methyl ester) to enhance cell permeability, with enzymatic hydrolysis restoring activity in vivo.

- Metabolic Shielding: Introduce electron-donating groups (e.g., -OCH₃) at para positions to slow oxidative degradation by cytochrome P450 enzymes .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: The CF₃ group increases logP by ~1.2 units, enhancing membrane permeability.

- Acidity: The electron-withdrawing effect lowers the pKa of the carboxylic acid (e.g., pKa ~2.5 vs. ~4.2 for non-fluorinated analogs), improving solubility in physiological pH ranges.

- Thermal Stability: CF₃ groups reduce melting points (mp 287–293°C) compared to non-fluorinated analogs due to disrupted crystal packing .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Directed Ortho-Metalation: Use a directing group (e.g., -COOH) to position Grignard or organozinc reagents at specific sites.

- Protection/Deprotection: Temporarily protect the carboxylic acid as a methyl ester to prevent interference during bromination or fluorination.

- Microwave-Assisted Synthesis: Shortens reaction times for EAS, reducing side-product formation (e.g., dihalogenation) .

Advanced: How to analyze contradictory bioactivity data between in vitro and in vivo studies?